KCN1

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

KCN1 is a novel synthetic sulfonamide compound that has emerged as a potential anticancer agent. Initially designed as an inhibitor of hypoxia-inducible factor 1-alpha, KCN1 has demonstrated significant inhibitory effects on cell proliferation and growth in various cancer cell lines, particularly under both normoxic and hypoxic conditions. Its mechanism of action appears to extend beyond the inhibition of hypoxia-inducible factor 1-alpha, showcasing independent cytostatic activities that contribute to its anticancer properties .

KCN1 primarily acts through modulation of the cell cycle and inhibition of specific proteins involved in cell proliferation. It has been shown to decrease the expression of several cyclins and cyclin-dependent kinases while increasing levels of cyclin-dependent kinase inhibitors such as p21 and p27. This modulation leads to cell cycle arrest, particularly in the G1 phase, which is crucial for inhibiting tumor growth .

KCN1 exhibits potent anticancer activity, specifically targeting pancreatic cancer cells. Studies have indicated that KCN1 can significantly reduce cancer cell growth and proliferation. The compound's ability to induce cell cycle arrest is central to its mechanism, as it disrupts the normal progression of the cell cycle by affecting key regulatory proteins . Additionally, KCN1's activity is notable in both in vitro and in vivo settings, suggesting its potential for therapeutic application against various malignancies .

The synthesis of KCN1 involves multiple steps typical for aryl sulfonamides. While specific details of the synthetic pathway are not extensively documented in the available literature, it generally includes the reaction of appropriate aryl amines with sulfonyl chlorides or sulfonic acids under controlled conditions to form the sulfonamide linkage. The compound's synthesis is designed to ensure high purity and yield suitable for biological testing .

KCN1's primary application lies in cancer therapy, particularly as a potential treatment for pancreatic cancer due to its ability to inhibit key pathways involved in tumor growth. Its role as a hypoxia-inducible factor 1-alpha inhibitor positions it as a candidate for further development in oncology. Additionally, KCN1 may find applications in research settings focused on understanding cell cycle regulation and cancer biology .

Research indicates that KCN1 interacts with multiple cellular pathways beyond just the hypoxia-inducible factor pathway. Its effects on various cyclins and cyclin-dependent kinases suggest a complex network of interactions that contribute to its anticancer effects. Further studies are necessary to elucidate these interactions fully and understand how KCN1 can be optimized for therapeutic use .

KCN1 shares similarities with other sulfonamide compounds used in cancer therapy but stands out due to its specific mechanism of action targeting both hypoxia-inducible factor 1-alpha and additional cell cycle regulators. Here are some similar compounds:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Sulfanilamide | Antimicrobial; inhibits bacterial folic acid synthesis | Primarily used as an antibiotic |

| Etoposide | Inhibits topoisomerase II; induces apoptosis | Used mainly for treating testicular and lung cancers |

| Temozolomide | Alkylating agent; induces DNA damage | Commonly used for glioblastoma |

KCN1's unique profile lies in its dual action against both hypoxia-induced pathways and direct modulation of cell cycle regulators, making it a promising candidate for further development in cancer therapeutics .

Synthetic Routes and Chemical Precursors

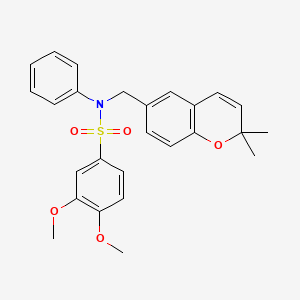

KCN1 (3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide) is synthesized through a four-step synthetic procedure that represents a systematic approach to constructing this complex arylsulfonamide compound [1] [2]. The synthetic strategy involves the preparation of key intermediates, particularly the 2,2-dimethyl-2H-chromen-6-yl methyl precursor and its subsequent coupling with 3,4-dimethoxy benzenesulfonyl chloride [1] [2].

The primary chemical precursors include benzenesulfonyl chloride as the sulfonylating agent and triethylamine as the base catalyst. The reported procedure specifically utilizes 22 mg (0.093 mmol) of the 4a intermediate combined with 0.1 mL (164 mg, 0.93 mmol, 10 equivalents) of benzenesulfonyl chloride [2]. This stoichiometric relationship ensures complete conversion of the limiting chromenyl intermediate while providing an excess of the sulfonylating reagent to drive the reaction to completion.

The chromenyl intermediate represents a critical structural component that contributes to the unique biological activity profile of KCN1. The 2,2-dimethyl-2H-chromene scaffold serves as a naturally occurring structural motif that enhances the compound's interaction with biological targets [1] [3].

Reaction Conditions and Catalysts

The synthesis employs dichloromethane (methylene chloride) as the primary solvent system, providing an aprotic environment conducive to the nucleophilic substitution mechanism [2]. Triethylamine serves as the base catalyst, with 1 mL being used to neutralize the hydrochloric acid generated during the sulfonylation reaction [2].

The reaction proceeds under reflux conditions overnight, typically requiring extended heating to ensure complete conversion of starting materials [2]. Following the reaction period, the mixture undergoes cooling to room temperature before workup procedures [2]. The synthesis is conducted under an inert atmosphere to prevent oxidation or other side reactions that could compromise product yield or purity [2].

Temperature control represents a critical parameter in optimizing the reaction outcome. The reflux conditions provide sufficient thermal energy to overcome the activation barrier for sulfonamide bond formation while preventing decomposition of thermally sensitive intermediates [2].

Purification and Characterization Techniques

Following reaction completion, the crude product undergoes concentration in vacuo to remove volatile solvents, followed by column chromatography purification [2]. The chromatographic separation utilizes an ethyl acetate/hexane gradient system, with the optimal eluent composition being ethyl acetate/hexane (1:6) [2].

The reported yield for the final step is 31%, while intermediate sulfonamide formation proceeds with approximately 26% yield [2]. These moderate yields reflect the challenging nature of the multi-step synthesis and the need for careful optimization of reaction conditions.

Column chromatography serves as the primary purification method, effectively separating the desired product from unreacted starting materials and byproducts based on differential polarity and retention behavior on silica gel [2]. The relatively low polarity eluent system (ethyl acetate/hexane 1:6) indicates that KCN1 possesses moderate lipophilic character, consistent with its molecular structure containing both aromatic and aliphatic regions [2].

Analytical Validation of Synthetic Product

Comprehensive structural confirmation of KCN1 employs multiple spectroscopic techniques, including ultraviolet (UV), infrared (IR), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy [1]. This multi-method approach ensures unambiguous identification and verification of the synthetic product.

Mass spectrometry analysis provides definitive molecular weight verification, confirming the molecular formula C26H27NO5S with a molecular weight of 465.56-465.6 g/mol [1] [4] [5]. The compound bears the CAS Registry Number 927823-01-6 [4] [6] [7].

Chemical stability assessment through high-performance liquid chromatography (HPLC) analysis demonstrates that KCN1 remains structurally intact when incubated at 37°C for up to 27 hours in cell culture conditions [1]. This stability profile supports its suitability for biological evaluations and potential therapeutic applications.

The SMILES notation for KCN1 is: COC1=CC=C(C=C1OC)S(=O)(=O)N(CC2=CC=C3OC(C)(C)C=CC3=C2)C4=CC=CC=C4 [4] [7], while the InChI identifier is: InChI=1S/C26H27NO5S/c1-26(2)15-14-20-16-19(10-12-23(20)32-26)18-27(21-8-6-5-7-9-21)33(28,29)22-11-13-24(30-3)25(17-22)31-4/h5-17H,18H2,1-4H3 [7].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Dates

2: Yin S, Kaluz S, Devi NS, Jabbar AA, de Noronha RG, Mun J, Zhang Z, Boreddy PR, Wang W, Wang Z, Abbruscato T, Chen Z, Olson JJ, Zhang R, Goodman MM, Nicolaou KC, Van Meir EG. Arylsulfonamide KCN1 Inhibits In Vivo Glioma Growth and Interferes with HIF Signaling by Disrupting HIF-1α Interaction with Cofactors p300/CBP. Clin Cancer Res. 2012 Nov 21. [Epub ahead of print] PubMed PMID: 22923450; PubMed Central PMCID: PMC3518680.